Structural Differentiation: Unique 3-Isopropyl Ether and tert-Butyl Ester Moieties Confer Distinct Physicochemical and Chromatographic Properties vs. Key Impurity Analogs
The target compound, Atorvastatin 3-Isopropyl Ether tert-Butyl Ester, is structurally differentiated from the closely related impurity, Atorvastatin tert-Butyl Ester (CAS 134395-00-9), by the presence of an additional 3-isopropyl ether group at the C3 position of the heptanoate side chain. This modification replaces a secondary hydroxyl group with an isopropoxy substituent, leading to significant changes in molecular weight, lipophilicity, and hydrogen bonding capacity .
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Molecular Weight: 656.83 g/mol; Calculated XLogP3: 7.6 |
| Comparator Or Baseline | Atorvastatin tert-Butyl Ester (CAS 134395-00-9): Molecular Weight: 614.75 g/mol; XLogP3-AA: 6.8 (estimated) |
| Quantified Difference | Molecular weight increase of 42.08 g/mol; XLogP3 increase of approximately 0.8 units |
| Conditions | Calculated physicochemical properties using canonical SMILES and InChIKey; no experimental assay |
Why This Matters
The distinct molecular weight and increased lipophilicity enable unequivocal differentiation and targeted quantification in LC-MS assays, preventing co-elution or misidentification with the more common atorvastatin tert-butyl ester impurity.
